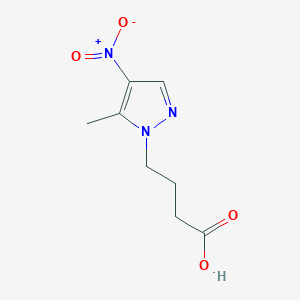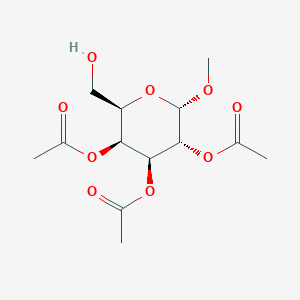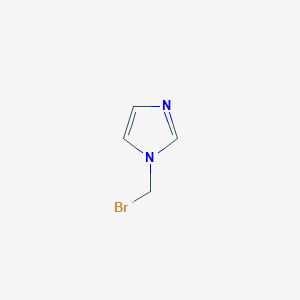
4-(1-hydroxyethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-hydroxyethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic Acid is an organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom This particular compound is characterized by the presence of a hydroxyethyl group at the 4-position, two methyl groups at the 3 and 5 positions, and a carboxylic acid group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-hydroxyethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic Acid can be achieved through several synthetic routes One common method involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The choice of solvents, temperature, and pressure conditions are optimized to facilitate the desired transformations efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-hydroxyethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols or other derivatives.
Substitution: The methyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield ketones, while reduction of the carboxylic acid group may produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-(1-hydroxyethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic Acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may serve as a precursor for biologically active compounds.
Industry: Used in the production of polymers, resins, and other materials.
Wirkmechanismus
The mechanism of action of 4-(1-hydroxyethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. The hydroxyethyl and carboxylic acid groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrrole derivatives with different substituents at various positions. Examples include:
- 4-(1-hydroxyethyl)benzoic acid
- 4-(1-hydroxyethyl)phenyl acetate
Uniqueness
4-(1-hydroxyethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic Acid is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other pyrrole derivatives may not be suitable.
Eigenschaften
CAS-Nummer |
730949-99-2 |
|---|---|
Molekularformel |
C9H13NO3 |
Molekulargewicht |
183.20 g/mol |
IUPAC-Name |
4-(1-hydroxyethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C9H13NO3/c1-4-7(6(3)11)5(2)10-8(4)9(12)13/h6,10-11H,1-3H3,(H,12,13) |
InChI-Schlüssel |
KQNRJTQRXYCIKO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(NC(=C1C(C)O)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


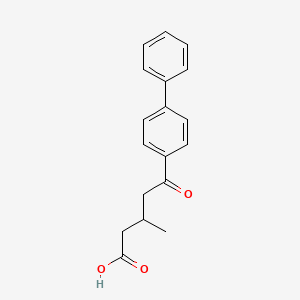
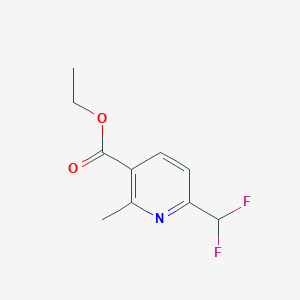
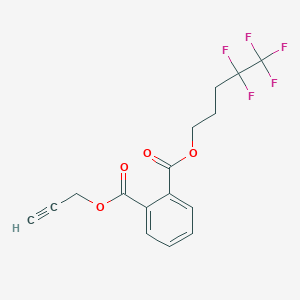

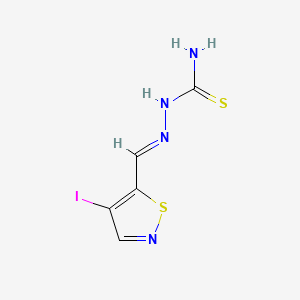

![5-chloro-2-[2-(dimethylamino)ethyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14142425.png)
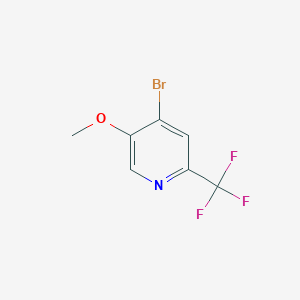
![N,N-Dimethyl-3-(2-methyl-1H-pyrrolo[3,2-h]quinolin-1-yl)propan-1-amine](/img/structure/B14142429.png)
